Ifupinostat: A Technical Guide to its Dual PI3K/HDAC Inhibition Pathway
Ifupinostat: A Technical Guide to its Dual PI3K/HDAC Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifupinostat (also known as BEBT-908) is a novel, first-in-class small molecule inhibitor that demonstrates a potent dual-targeting mechanism against Phosphoinositide 3-kinase (PI3K) and Histone Deacetylases (HDACs).[1] This dual inhibition strategy is designed to simultaneously disrupt two critical oncogenic signaling pathways involved in cancer cell proliferation, survival, and epigenetic regulation. Preclinical and clinical studies have shown that Ifupinostat and similar dual PI3K/HDAC inhibitors, such as CUDC-907 (fimepinostat), exhibit significant anti-tumor activity across a range of hematological malignancies and solid tumors.[2][3][4] This technical guide provides an in-depth overview of Ifupinostat's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Core Mechanism: Dual Inhibition of PI3K and HDAC
The rationale for the dual targeting of PI3K and HDACs stems from the synergistic anti-cancer effects observed when inhibitors of these two pathways are combined.[4] The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[2] HDACs, on the other hand, are a class of enzymes that play a key role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other non-histone proteins.[5] Overexpression of certain HDACs in cancer cells can lead to the silencing of tumor suppressor genes.[6]
Ifupinostat's single-molecule structure is designed to concurrently inhibit both PI3K, primarily the p110α isoform, and Class I and II HDACs.[2][7] This dual action leads to a multi-pronged attack on cancer cells:
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Inhibition of the PI3K/AKT/mTOR Pathway: By blocking PI3K, Ifupinostat prevents the phosphorylation of AKT, a key downstream effector. This, in turn, inhibits the mTOR signaling complex, leading to decreased protein synthesis and cell growth.[8]
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Reactivation of Tumor Suppressor Genes: Through HDAC inhibition, Ifupinostat promotes the hyperacetylation of histones, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes that can induce cell cycle arrest and apoptosis.[5][6]
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Induction of Apoptosis and Cell Cycle Arrest: The combined effect of PI3K and HDAC inhibition results in the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, ultimately leading to programmed cell death.[1] Furthermore, Ifupinostat has been shown to induce cell cycle arrest, primarily at the G1 and G2/M phases.[1][5]
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of Ifupinostat (BEBT-908) and the closely related dual inhibitor CUDC-907.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | Target | Cell Line | Cancer Type | IC50 (nM) |
| BEBT-908 | PI3K/HDAC | Various DLBCL Cell Lines | Diffuse Large B-cell Lymphoma | Nanomolar range |
| CUDC-907 | PI3Kα | - | - | 19 |
| HDAC1 | - | - | 1.7 | |
| HDAC2 | - | - | 5.0 | |
| HDAC3 | - | - | 1.8 | |
| HDAC10 | - | - | 2.8 | |
| SK-N-SH | Neuroblastoma | 72h | Not specified | |
| SK-N-BE(2) | Neuroblastoma | 72h | Not specified | |
| IMR32 | Neuroblastoma | 72h | Not specified |
Data for BEBT-908 is described as being in the nanomolar range against DLBCL cell lines.[1] Specific IC50 values for BEBT-908 against a wider range of cell lines are still emerging in the literature. CUDC-907 data is provided for a comparable dual inhibitor.[5]
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing | Outcome |
| BEBT-908 | H2122 Tumors (SCID mice) | Intravenous injections | Significant tumor growth inhibition |
| HCT116 Tumors (nude mice) | Intravenous injections | Significant tumor growth inhibition | |
| MC38 Tumors (C57BL/6 mice) | Intravenous injections | Significant tumor growth inhibition | |
| CUDC-907 | SKOV3 Xenograft (nude mice) | 100 mg/kg/day (14 days) | Significant inhibition of tumor progression |
| NB Xenografts (nude mice) | Not specified (10 days) | Significant inhibition of tumor growth and weight | |
| Daudi NHL Xenograft (mice) | 25, 50, 100 mg/kg (oral) | Dose-dependent tumor growth inhibition | |
| Pancreatic Xenograft (nude mice) | 300 mg/kg once daily (19 days) | Significantly reduced tumor growth |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the evaluation of Ifupinostat.
PI3K and HDAC Enzyme Activity Assays
These assays are crucial for determining the direct inhibitory effect of Ifupinostat on its target enzymes.
a) PI3K Activity Assay (Luminescent)
This protocol is adapted from commercially available kits that measure ADP production as an indicator of kinase activity.
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Reagent Preparation:
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Prepare PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).
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Prepare a lipid substrate mixture in the reaction buffer.
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Dilute the PI3K enzyme in the reaction buffer/lipid substrate mixture.
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Prepare a solution of ATP (e.g., 250µM in water).
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Prepare serial dilutions of Ifupinostat.
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Assay Procedure (384-well plate format):
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Add 0.5 µl of Ifupinostat dilution or vehicle control to the wells.
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Add 4 µl of the enzyme/lipid mixture.
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Initiate the reaction by adding 0.5 µl of the ATP solution.
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Incubate at room temperature for a specified time (e.g., 60 minutes).
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Add ADP-Glo™ Reagent to deplete unused ATP.
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Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
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-
Data Analysis:
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Measure luminescence using a plate reader.
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The luminescent signal is proportional to the amount of ADP produced and thus to the PI3K activity.
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Calculate the IC50 value of Ifupinostat by plotting the percentage of inhibition against the log of the inhibitor concentration.
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b) HDAC Activity Assay (Fluorometric)
This protocol is based on the use of a fluorogenic HDAC substrate.
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Reagent Preparation:
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Prepare HDAC Assay Buffer.
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Prepare a stock solution of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
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Prepare a stock solution of a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
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Prepare a developer solution (e.g., trypsin in assay buffer).
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Prepare serial dilutions of Ifupinostat.
-
-
Assay Procedure (96-well plate format):
-
Add HDAC Assay Buffer, Ifupinostat dilutions, and the HDAC enzyme source (purified enzyme or nuclear extract) to the wells.
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Initiate the reaction by adding the HDAC substrate.
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Incubate at 37°C for a specified time (e.g., 30-60 minutes).
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Stop the reaction and develop the signal by adding the developer solution.
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Incubate at room temperature for 15-30 minutes.
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-
Data Analysis:
-
Measure fluorescence using a microplate reader (e.g., excitation 350-380 nm, emission 440-460 nm).
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The fluorescence intensity is proportional to the HDAC activity.
-
Calculate the IC50 value of Ifupinostat.[13]
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Cell Viability Assay (MTS/MTT)
This assay determines the effect of Ifupinostat on the metabolic activity of cancer cells, which is an indicator of cell viability.
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Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of Ifupinostat and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control.
-
-
MTS/MTT Addition:
-
For MTS assay: Add MTS reagent directly to the cell culture medium and incubate for 1-4 hours at 37°C.[14]
-
For MTT assay: Add MTT reagent to the culture medium and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[15]
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of Ifupinostat.
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Western Blot Analysis
Western blotting is used to detect changes in the protein expression and phosphorylation status of key components of the PI3K/HDAC signaling pathways following treatment with Ifupinostat.
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Sample Preparation:
-
Treat cancer cells with Ifupinostat for a specified time.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, acetylated-H3, total H3, c-Myc, PARP) overnight at 4°C.
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Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of Ifupinostat in a living organism.
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Cell Implantation:
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Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers.
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Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
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-
Drug Administration:
-
Administer Ifupinostat to the treatment group via the appropriate route (e.g., oral gavage, intravenous injection) at a specified dose and schedule. The control group receives the vehicle.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) percentage.
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Analyze the data for statistical significance.[10]
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Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by Ifupinostat and the workflows of the experimental protocols.
References
- 1. BEBT-908: A novel potent PI3K/HDAC inhibitor against diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual PI3K/HDAC Inhibitor BEBT-908 Exhibits Potent Efficacy as Monotherapy for Primary Central Nervous System Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual Targeting of PI3K and HDAC by CUDC-907 Inhibits Pediatric Neuroblastoma Growth [mdpi.com]
- 5. The dual HDAC and PI3K inhibitor, CUDC-907, inhibits tumor growth and stem-like properties by suppressing PTX3 in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CUDC-907 displays potent antitumor activity against human pancreatic adenocarcinoma in vitro and in vivo through inhibition of HDAC6 to downregulate c-Myc expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. bio-rad.com [bio-rad.com]
- 17. bosterbio.com [bosterbio.com]
